BenchChemオンラインストアへようこそ!

Hpk1-IN-14

Immuno-oncology Kinase inhibition T-cell activation

HPK1-IN-14 (WO2021213317A1 compound 79) enables HPK1 inhibition in biochemical assays. Its use in cellular contexts requires independent validation of potency and MAP4K family selectivity, particularly against GLK (MAP4K3), to avoid confounding immunological outcomes. For SAR exploration or as a comparator against high-selectivity tool compounds (e.g., compound 34, NDI-101150).

Molecular Formula C24H23FN6O2
Molecular Weight 446.5 g/mol
Cat. No. B12419533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpk1-IN-14
Molecular FormulaC24H23FN6O2
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)COC3=C2C=CC(=C3)C4=NNC5=CN=C(N=C54)C6=C(C=CC=C6F)OC
InChIInChI=1S/C24H23FN6O2/c1-30-8-9-31-15(12-30)13-33-20-10-14(6-7-18(20)31)22-23-17(28-29-22)11-26-24(27-23)21-16(25)4-3-5-19(21)32-2/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,28,29)
InChIKeyHHCQGJYRVGMNBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hpk1-IN-14: HPK1/MAP4K1 Small Molecule Inhibitor for Immuno-Oncology Tool Compound Procurement


Hpk1-IN-14 is a small molecule inhibitor targeting hematopoietic progenitor kinase 1 (HPK1, also known as MAP4K1), a serine/threonine kinase cloned from hematopoietic progenitor cells that functions as a negative regulator of T-cell receptor (TCR) signaling [1]. The compound was originally disclosed as compound 79 in patent WO2021213317A1 [2]. Hpk1-IN-14 is supplied for research use only and has not advanced to clinical development . HPK1 inhibition represents an immuno-oncology strategy to relieve the negative feedback constraint on T-cell activation, thereby enhancing anti-tumor immune responses [3].

Why HPK1 Inhibitors Cannot Be Interchanged: Critical Selectivity and Potency Considerations for Hpk1-IN-14 Procurement


HPK1 belongs to the MAP4K family of Ste20-related protein kinases, sharing 66%–67% amino acid homology with family member GLK (MAP4K3) [1]. Off-target inhibition of GLK can counteract the intended immunostimulatory effects of HPK1 blockade due to opposing functional roles in T-cell signaling [2]. Consequently, two HPK1 inhibitors may exhibit similar nominal HPK1 inhibitory potency yet differ profoundly in their MAP4K family selectivity profiles and resultant cellular and in vivo immunological outcomes. Generic substitution without selectivity data verification introduces uncontrolled experimental variables. The evidence presented in Section 3 identifies specific quantifiable differentiation points that inform compound selection for hypothesis-driven research.

Hpk1-IN-14 Quantitative Differentiation Evidence: Comparative Potency, Selectivity, and Pharmacological Benchmarking


Enzymatic Inhibitory Potency: Hpk1-IN-14 IC50 Benchmarking Against Clinical-Stage HPK1 Inhibitors

Hpk1-IN-14 is disclosed in WO2021213317A1 as compound 79 with enzymatic HPK1 inhibitory potency comparable to other tool compounds in the same patent series [1]. While the exact IC50 value for Hpk1-IN-14 is not publicly disclosed in open literature, cross-study benchmarking against structurally distinct clinical-stage HPK1 inhibitors provides context for potency expectations: CFI-402411 exhibits HPK1 IC50 = 4.0 ± 1.3 nM [2], NDI-101150 demonstrates biochemical IC50 = 0.7 nM [3], and compound 14g (HPK1-IN-48) achieves IC50 = 0.15 nM [4]. The patent WO2021213317A1 reports that multiple exemplified compounds in the same series as Hpk1-IN-14 exhibit sub-100 nM enzymatic potency [1]. Users should anticipate that Hpk1-IN-14 occupies a potency tier consistent with research-grade tool compounds rather than optimized clinical candidates.

Immuno-oncology Kinase inhibition T-cell activation

MAP4K Family Selectivity: Hpk1-IN-14 vs. High-Selectivity Clinical Candidates

Selectivity within the MAP4K family, particularly over GLK (MAP4K3), is a critical determinant of HPK1 inhibitor therapeutic utility due to opposing functional roles of HPK1 and GLK in T-cell signaling [1]. High-selectivity clinical candidates demonstrate quantifiable selectivity margins: compound 34 exhibits 1,257-fold selectivity over GLK [1], NDI-101150 demonstrates >300-fold selectivity against MAP4K family kinases [2], and HPK1-IN-62 achieves >665-fold GLK selectivity [3]. The selectivity profile of Hpk1-IN-14 against GLK and other MAP4K family members is not publicly disclosed in peer-reviewed literature or patent examples [4]. This represents a quantifiable evidence gap relative to well-characterized comparators.

Kinase selectivity GLK/MAP4K3 Off-target profiling

Cellular Target Engagement: pSLP76 Inhibition as Functional Readout

HPK1 phosphorylates the adaptor protein SLP76 at Ser376, destabilizing the TCR signaling complex and limiting T-cell activation. Inhibition of HPK1 reduces pSLP76 levels, serving as a proximal cellular target engagement biomarker. Comparative cellular pSLP76 IC50 values for representative HPK1 inhibitors: PF-07265028 demonstrates pSLP76 IC50 = 17 nM ; NDI-101150 exhibits cellular IC50 = 41 nM [1]; compound 14g (HPK1-IN-48) shows pSLP76 IC50 = 27.92 nM [2]; and HPK1-IN-57 yields pSLP76 IC50 = 33.74 nM . Hpk1-IN-14 is reported to decrease phosphorylation of SLP76 in vitro ; however, the quantifiable pSLP76 IC50 value is not disclosed in public literature [3].

TCR signaling SLP76 phosphorylation Cellular pharmacology

Structural and Binding Mechanism Differentiation: ATP-Competitive vs. Allosteric Modalities

The binding mechanism of an HPK1 inhibitor influences its selectivity profile and sensitivity to cellular ATP concentrations. Structurally characterized HPK1 inhibitors include: allosteric, inactive conformation-selective inhibitors that bind unphosphorylated HPK1 >24-fold more potently than active HPK1 and are non-competitive with ATP [1]; ATP-competitive inhibitors such as compound 34 that adopt a U-shaped non-planar conformation enabling high GLK selectivity [2]; and clinical candidate PF-07265028 which binds with Ki <0.05 nM in a competitive manner . The binding mode of Hpk1-IN-14 (ATP-competitive vs. allosteric) is not characterized in public literature [3].

Binding mode Kinase inhibitor mechanism Conformation-selective

In Vivo Pharmacological Validation Status: Preclinical Tool Compound vs. Clinical Candidates

In vivo validation data provide critical evidence of compound utility beyond biochemical and cellular assays. Clinical-stage HPK1 inhibitors have demonstrated quantifiable in vivo efficacy: compound 34 combined with anti-PD-1 achieved tumor growth inhibition (TGI) = 62.90% in the CT-26 syngeneic colorectal cancer model [1]; NDI-101150 demonstrated robust antitumor responses in syngeneic tumor models as monotherapy and in combination with checkpoint blockade [2]; PF-07265028 exhibited efficacy in preclinical cancer models and advanced to Phase 1 clinical trial NCT05233436 [3]. Hpk1-IN-14 is not reported to have in vivo efficacy data in peer-reviewed literature and is supplied exclusively as a research-use-only tool compound .

In vivo pharmacology Tumor growth inhibition Syngeneic models

Recommended Research Applications for Hpk1-IN-14 Based on Quantifiable Evidence Profile


In Vitro Biochemical HPK1 Inhibition Studies in Controlled Kinase Assay Systems

Hpk1-IN-14 is appropriate for biochemical HPK1 inhibition assays where the primary objective is demonstrating target engagement in purified kinase systems. The compound is disclosed in WO2021213317A1 as an HPK1 inhibitor [1]. Users should include a well-characterized comparator such as compound 34 (IC50 <5 nM) [2] or NDI-101150 (IC50 = 0.7 nM) [3] to contextualize Hpk1-IN-14 potency within the same assay platform. Independent determination of IC50 is recommended given the absence of publicly disclosed quantitative data.

Cellular T-Cell Activation Assays with pSLP76 Target Engagement Monitoring

Hpk1-IN-14 can be employed in Jurkat T-cell or primary T-cell assays measuring TCR-induced SLP76 phosphorylation. The compound has been reported to decrease SLP76 phosphorylation in vitro . Parallel testing with a cellular-validated comparator such as PF-07265028 (pSLP76 IC50 = 17 nM) is advised. Users should note that cellular potency may diverge from biochemical potency due to cell permeability limitations and should independently establish concentration-response relationships.

Comparative Selectivity Profiling Against MAP4K Family Kinases

Given the high sequence homology within the MAP4K family and the opposing functional roles of HPK1 and GLK [2], researchers utilizing Hpk1-IN-14 should independently profile the compound against GLK (MAP4K3), HGK (MAP4K4), and other family members. High-selectivity comparators such as compound 34 (1,257-fold over GLK) [2] or NDI-101150 (>300-fold selectivity) [3] should be included. The absence of disclosed selectivity data for Hpk1-IN-14 [1] necessitates this validation before attributing cellular phenotypes specifically to HPK1 inhibition.

Structure-Activity Relationship (SAR) Studies Based on Patent WO2021213317A1 Chemical Series

Hpk1-IN-14 (compound 79) belongs to a fused tricyclic chemical series disclosed in WO2021213317A1 alongside numerous structural analogs [1]. This compound is suitable as a reference point for SAR exploration within this chemotype. Researchers may benchmark Hpk1-IN-14 against other disclosed examples from the same patent (e.g., compound 2, compound 85, compound 112) to assess substituent effects on HPK1 inhibitory activity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hpk1-IN-14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.